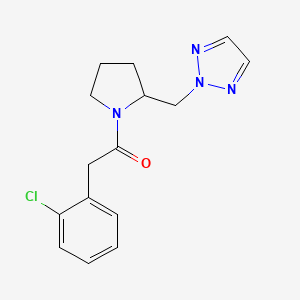
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C15H17ClN4O and its molecular weight is 304.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicidal Activity
Research on triazole derivatives, including structures similar to the compound , has highlighted their potential in developing new fungicides. For instance, studies on 1,2,4-triazole derivatives have shown moderate to high fungicidal activities against several phytopathogens, indicating the promise of triazole compounds in agriculture and plant protection (Bai et al., 2020).
Anticancer and Antimicrobial Agents
Another area of application is in the synthesis of compounds with potential anticancer and antimicrobial properties. Pyridine and pyrazoline derivatives, incorporating the triazole unit, have been evaluated for their anticancer activity against a range of cancer cell lines, as well as for their antibacterial and antifungal activities. This underscores the versatility of triazole-based compounds in medicinal chemistry and drug development (Katariya et al., 2021).
Corrosion Inhibition
The compound also finds relevance in materials science, particularly in the context of corrosion inhibition. Triazole derivatives have been studied for their efficiency in protecting metals against corrosion in acidic media, making them valuable for industrial applications where metal preservation is crucial (Louroubi et al., 2019).
Electro-Optic Materials
Additionally, the triazole and pyridine units in such compounds contribute to the development of electro-optic materials, showcasing their potential in electronic and photonic technologies. The incorporation of these heterocycles into molecular architectures has been explored for fabricating materials that exhibit desirable optical and electrooptic responses, relevant for applications in displays, sensors, and other electronic devices (Facchetti et al., 2006).
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c16-14-6-2-1-4-12(14)10-15(21)19-9-3-5-13(19)11-20-17-7-8-18-20/h1-2,4,6-8,13H,3,5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYDHZJEOYLDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride](/img/structure/B2614473.png)
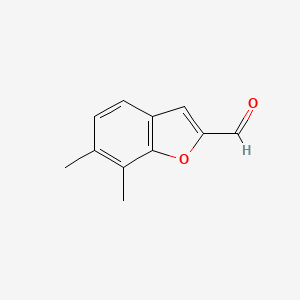
![8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2614477.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614478.png)
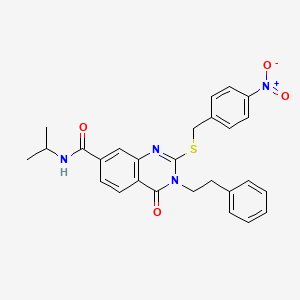
![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2614483.png)
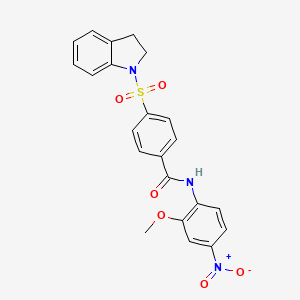
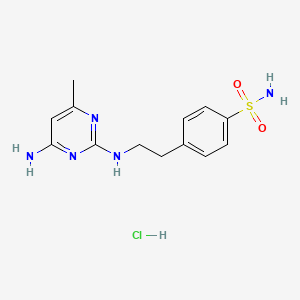

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2614487.png)


![3-[[(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-N,N-diethylbenzamide](/img/structure/B2614492.png)
